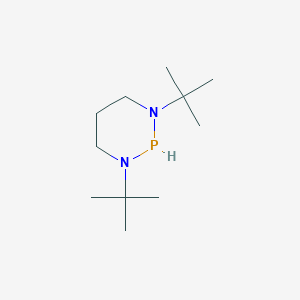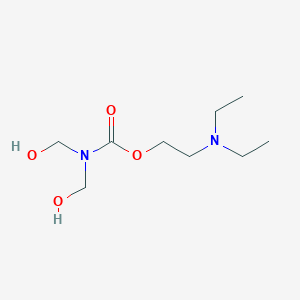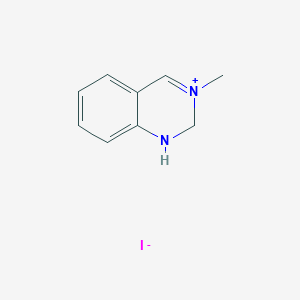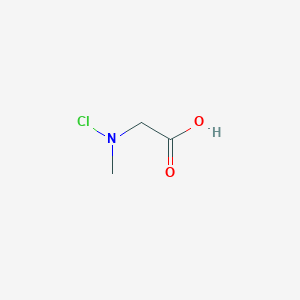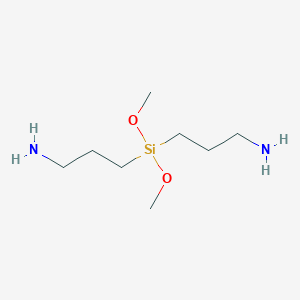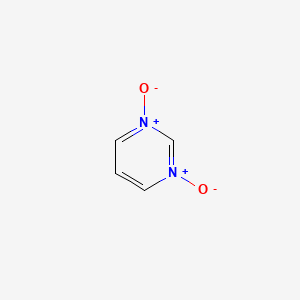
Pyrimidine, 1,3-dioxide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 1,3-dioxide (9CI): is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 in its six-membered ring This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including pyrimidine, 1,3-dioxide (9CI), can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another method includes a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which allows the synthesis of disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves scalable and efficient synthetic routes. For example, a practical three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal can be employed under metal- and solvent-free conditions to produce substituted pyrimidines . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Pyrimidine, 1,3-dioxide (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Pyrimidine derivatives can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenation, nitration, or sulfonation using reagents like chlorine (Cl₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
科学研究应用
Chemistry: Pyrimidine, 1,3-dioxide (9CI) is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, pyrimidine derivatives are studied for their role in nucleic acid chemistry. They are essential components of DNA and RNA, and their analogs are used to investigate genetic processes and develop new therapeutic agents .
Medicine: Pyrimidine, 1,3-dioxide (9CI) and its derivatives have shown promise as potential anticancer agents. Their ability to interfere with nucleic acid synthesis makes them valuable in the development of chemotherapeutic drugs .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatility and reactivity make them suitable for various applications .
作用机制
The mechanism of action of pyrimidine, 1,3-dioxide (9CI) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition is achieved through the formation of stable complexes with the enzyme active sites, preventing the normal substrate from binding .
相似化合物的比较
Pyrimidine: The parent compound with a similar structure but without the dioxide functional groups.
Pyrazine: Another six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Uniqueness: Pyrimidine, 1,3-dioxide (9CI) is unique due to the presence of oxygen atoms at positions 1 and 3, which significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives . This structural modification enhances its potential as a therapeutic agent and its utility in various chemical reactions.
Conclusion
Pyrimidine, 1,3-dioxide (9CI) is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Continued research into its properties and applications will likely yield further insights and innovations in various fields.
属性
CAS 编号 |
56642-54-7 |
|---|---|
分子式 |
C4H4N2O2 |
分子量 |
112.09 g/mol |
IUPAC 名称 |
1,3-dioxidopyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2O2/c7-5-2-1-3-6(8)4-5/h1-4H |
InChI 键 |
JBUWYZHMFXHIKW-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=C[N+](=C1)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
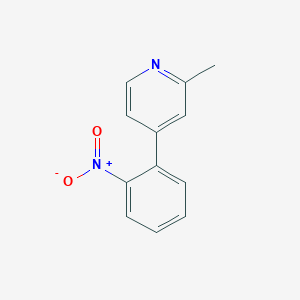
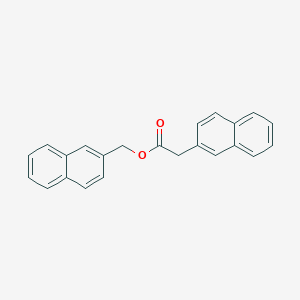
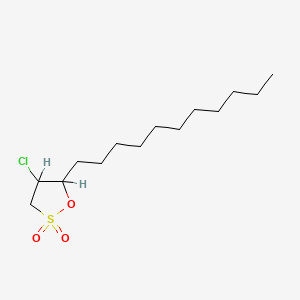
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

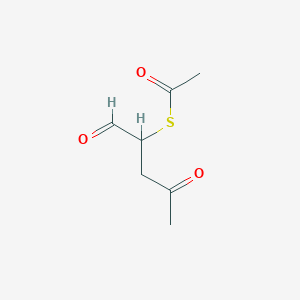
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
